molecular formula C4H8ClN3 B7976133 1H-imidazol-2-yl(methyl)azanium;chloride

1H-imidazol-2-yl(methyl)azanium;chloride

Cat. No.: B7976133
M. Wt: 133.58 g/mol
InChI Key: LTNQBWDBTRVJSC-UHFFFAOYSA-N
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Description

1H-Imidazol-2-yl(methyl)azanium;chloride (CAS: 718642-27-4), also known as 2-(hydroxymethyl)-1-methyl-1H-imidazole hydrochloride, is an imidazole-derived organic salt. Its structure consists of a methyl-substituted imidazole ring with a hydroxymethyl group at the C2 position, protonated to form an azanium ion paired with a chloride counterion . This compound is stable under ambient conditions and exhibits moderate solubility in polar solvents like water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Properties

IUPAC Name

1H-imidazol-2-yl(methyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQBWDBTRVJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C1=NC=CN1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazol-2-yl(methyl)azanium;chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly. Common industrial methods include condensation, ring cyclization, and oxidation conversion .

Chemical Reactions Analysis

Types of Reactions

1H-imidazol-2-yl(methyl)azanium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary, but they often involve mild temperatures and the use of solvents like 1,2-dimethoxyethane .

Major Products

The major products formed from these reactions include disubstituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1H-imidazol-2-yl(methyl)azanium;chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl(methyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1H-imidazol-2-yl(methyl)azanium;chloride with structurally or functionally related compounds:

Compound Name Structure Key Features Solubility Melting Point Synthesis Method Applications
This compound (Target) Methyl-substituted imidazole with hydroxymethyl group at C2, protonated and paired with chloride. Reactive imidazole core, polar functional groups. Soluble in water, DMSO, DMF. Not reported Likely synthesized via alkylation of imidazole followed by hydrochlorination. Pharmaceuticals, ligand synthesis, ionic liquids.
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) Benzimidazole core with amino-linked propanoic acid chain. Enhanced rigidity (benzene fused), amino acid functionality. Water-soluble, DMSO, DMF. 215–217 °C Reaction of chloromethyl benzimidazole with amino acid esters, followed by hydrolysis. Anticancer agents, enzyme inhibitors.
4-(((1H-Imidazol-2-yl)methyl)thio)-6-phenyl-1,3,5-triazin-2-amine (LUF7760) Imidazole linked via thioether to phenyl-substituted triazine. Triazine ring introduces planar rigidity; thioether enhances metal binding. Soluble in DMF, THF. Not reported Multi-step synthesis involving cyanuric chloride, phenylmagnesium bromide, and thiolation. Kinase inhibitors, coordination complexes.
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazolium chloride Bulky diisopropylphenyl substituents on imidazolium cation. Steric hindrance, stable ionic liquid properties. Low water solubility, soluble in ethers. Not reported Alkylation of imidazole with diisopropylphenyl groups followed by salt formation. N-Heterocyclic carbene (NHC) precursors, organocatalysts.

Key Comparative Insights

Structural Modifications and Reactivity :

  • The target compound ’s hydroxymethyl group enables hydrogen bonding and coordination, whereas 3a ’s benzimidazole core enhances aromatic stacking interactions .
  • LUF7760 ’s triazine-thioether moiety broadens its utility in metal coordination and kinase inhibition .
  • The bulky substituents in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazolium chloride limit solubility but enhance catalytic activity as NHC precursors .

Synthetic Complexity: The target compound likely requires fewer synthetic steps compared to LUF7760, which involves multi-step functionalization of cyanuric chloride . 3a derivatives demand precise coupling of amino acids to benzimidazole, affecting yield (65–76%) .

Physicochemical Properties: 3a and analogs exhibit high melting points (>200 °C) due to strong intermolecular hydrogen bonding from amino acid groups, contrasting with the target compound’s unreported but likely lower melting point . Steric bulk in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazolium chloride reduces water solubility, favoring non-polar applications .

Applications :

  • The target compound’s polar groups make it suitable for aqueous-phase reactions, while LUF7760 and 3a are tailored for bioactivity .
  • Bulky imidazolium salts excel in catalysis, highlighting how substituent choice dictates functional specialization .

Notes

  • Data Gaps : Melting points and detailed solubility profiles for the target compound are absent in available literature. These properties could be inferred from analogs but require experimental validation.
  • SHELX Relevance: Structural determination of these compounds (e.g., crystallography) often employs SHELX software, as noted in .

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